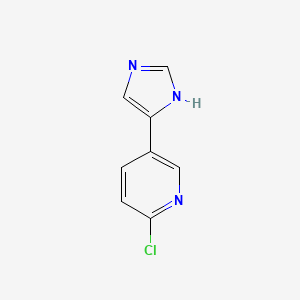
2-chloro-5-(1H-imidazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and functional purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2-chloro-5-(1H-imidazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be catalyzed by various metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
科学研究应用
2-chloro-5-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-chloro-5-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by binding to their active sites, altering their signaling pathways .
相似化合物的比较
Similar Compounds
Uniqueness
2-chloro-5-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine and imidazole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
属性
分子式 |
C8H6ClN3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
2-chloro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChI 键 |
GXVMWONQPKKCDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=CN=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















